Epiberberine chloride
Overview
Description
Epiberberine chloride is an alkaloid isolated from Coptis chinensis. It acts as a potent AChE and BChE inhibitor, and a non-competitive BACE1 inhibitor, with IC50s of 1.07, 6.03, and 8.55 μM, respectively .
Molecular Structure Analysis
Epiberberine has a molecular formula of C20H18NO4 . Its average mass is 336.361 Da and its monoisotopic mass is 336.123047 Da . More detailed structural analysis can be found in the study of berberine derivatives .
Physical And Chemical Properties Analysis
Epiberberine chloride is a red needle crystal, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a polar surface area of 41 Å 2 .
Scientific Research Applications
Multifaceted Therapeutic Applications
Epiberberine demonstrates a range of therapeutic effects, including anti-adipogenesis, anti-dyslipidemia, anti-cancer, anti-bacterial activities, and potential benefits in diabetes and Alzheimer's disease. These effects are attributed to its action on multiple pathways, such as the Akt and ERK pathways for anti-adipogenesis, inhibition of cholesterol synthesis for anti-dyslipidemia, and the p53/Bax apoptosis pathway for anti-cancer effects (Liu, Li, & He, 2020).
Pharmacokinetics and Cytochrome P450 Interaction
Epiberberine has been studied for its pharmacokinetics, bioavailability, excretion, and interaction with cytochrome P450 enzymes, which are crucial for understanding its drug development potential. Notably, it shows significant inhibitory effects on CYP2D6 (Chen et al., 2017).
Metabolism and Inhibition of CYP2D6
In rat liver microsomes, epiberberine undergoes phase I and phase II metabolism, with significant inhibition observed on CYP2D6. This finding is crucial for understanding potential drug interactions and metabolic pathways of epiberberine (Yang et al., 2014).
Antitumor Properties
Research on epiberberine's antitumor properties, especially against gastric cancer, has shown promising results. In studies involving MKN-45 xenograft mice, epiberberine effectively inhibited tumor growth through the p53/Bax pathway (Yu et al., 2020).
Dyslipidemia Treatment
Epiberberine's efficacy in treating dyslipidemia has been explored. In Syrian golden hamsters, it significantly reduced serum cholesterol levels by modulating key genes involved in cholesterol metabolism, such as HMGCR and LDL receptor (Zou et al., 2016).
Potential in Acute Myeloid Leukemia Treatment
Epiberberine has been identified as a selective and effective inhibitor of lysine-specific demethylase 1 (LSD1), showing potential for acute myeloid leukemia (AML) treatment. Its structure plays a crucial role in this activity (Li et al., 2020).
Diabetic Nephropathy Treatment
In the context of diabetic nephropathy, epiberberine showed protective effects by modulating the Agt-TGFβ/Smad2 pathway, suggesting its potential as a therapeutic agent for this condition (Xiao et al., 2021).
Anti-Adipogenic Effects
Epiberberine's anti-adipogenic effects are mediated through the regulation of pathways such as Raf/MEK1/2/ERK1/2 and AMPKα/Akt. This regulation leads to the downregulation of adipogenesis-related transcription factors (Choi et al., 2015).
Safety And Hazards
Epiberberine chloride should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn. It should be used only outdoors or in a well-ventilated area .
Future Directions
Berberine, a compound similar to Epiberberine chloride, has shown potential as a therapeutic agent in various diseases, including diabetes and depression . Future studies of Epiberberine chloride are needed, especially in the exploration of Epiberberine chloride derivatives or modification of the Epiberberine chloride structure .
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRBIBRPLDAHJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epiberberine chloride | |
CAS RN |
889665-86-5 | |
Record name | Epiberberine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIBERBERINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.